Acetic acid, ((1-(4-chlorophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)-

Description

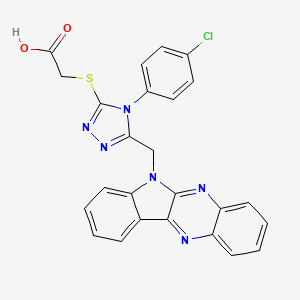

The compound Acetic acid, ((1-(4-chlorophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)- is a structurally complex molecule featuring:

- A 1H-1,3,4-triazole core substituted at the 1-position with a 4-chlorophenyl group and at the 5-position with a 6H-indolo(2,3-b)quinoxalin-6-yl)methyl moiety.

- A thioacetic acid group (-S-CH2-COOH) attached to the triazole’s 2-position.

The thioether linkage could modulate solubility and metabolic stability compared to oxygen-based analogs.

Properties

CAS No. |

116989-78-7 |

|---|---|

Molecular Formula |

C25H17ClN6O2S |

Molecular Weight |

501.0 g/mol |

IUPAC Name |

2-[[4-(4-chlorophenyl)-5-(indolo[3,2-b]quinoxalin-6-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

InChI |

InChI=1S/C25H17ClN6O2S/c26-15-9-11-16(12-10-15)32-21(29-30-25(32)35-14-22(33)34)13-31-20-8-4-1-5-17(20)23-24(31)28-19-7-3-2-6-18(19)27-23/h1-12H,13-14H2,(H,33,34) |

InChI Key |

QHUJXNMTSKBCFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC5=NN=C(N5C6=CC=C(C=C6)Cl)SCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((1-(4-chlorophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)- typically involves multi-step organic reactions. The process may start with the preparation of the indoloquinoxaline core, followed by the introduction of the triazole ring through cyclization reactions. The chlorophenyl group can be introduced via electrophilic aromatic substitution, and the acetic acid moiety is often added in the final step through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole or triazole rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of chlorophenyl-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be studied for its therapeutic potential

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its complex structure may also make it useful in the design of advanced polymers or nanomaterials.

Mechanism of Action

The mechanism of action of acetic acid, ((1-(4-chlorophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s various functional groups could enable it to form hydrogen bonds, hydrophobic interactions, or covalent bonds with its targets, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

(a) Triazole vs. Thiazolidinone

- Target Compound (Triazole) : The 1,3,4-triazole core is stable under physiological conditions and offers hydrogen-bonding sites via its nitrogen atoms.

- [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid (): This thiazolidinone derivative exhibits a five-membered ring with a ketone and thione group.

(b) Indoloquinoxaline vs. Simpler Indole Derivatives

- 3-(4-Oxo-2-thioxothiazolidyn-5-ylidenemethyl)-1H-indole-carboxylic Acids (): These indole derivatives lack the quinoxaline extension, resulting in smaller MW and higher solubility. Their activity is linked to thiazolidinone interactions with biological targets .

Substituent Effects

(a) Aromatic Ring Modifications

- 4-Chlorophenyl (Target Compound) : The chloro group enhances lipophilicity and may improve membrane permeability compared to electron-donating groups.

- 4-Methoxyphenyl (): A structurally similar triazole-indoloquinoxaline derivative with a 4-methoxyphenyl group.

(b) Acidic Functional Groups

Data Table: Structural and Functional Comparison

Biological Activity

Acetic acid, specifically the compound ((1-(4-chlorophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)- (CAS No. 116989-78-7), is a complex organic molecule featuring a unique combination of functional groups. This compound has drawn attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 501.0 g/mol. The structure includes an acetic acid moiety, a chlorophenyl group, an indoloquinoxaline structure, and a triazole ring, contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C25H17ClN6O2S |

| Molecular Weight | 501.0 g/mol |

| IUPAC Name | 2-[[4-(4-chlorophenyl)-5-(indolo[3,2-b]quinoxalin-6-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

| CAS Number | 116989-78-7 |

Antiviral Activity

Research indicates that quinoxaline derivatives exhibit significant antiviral properties. The compound has been tested for its ability to inhibit the replication of viruses such as HSV-1 and cytomegalovirus. In vitro studies revealed that it can effectively reduce viral replication at concentrations ranging from 1 to 5 mM depending on the virus and cell type used in the assays .

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various bacterial strains. In studies involving derivatives of quinoxaline, the antibacterial activity was assessed against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Klebsiella pneumoniae. Results demonstrated effective inhibition comparable to standard antibiotics like chloramphenicol .

Antitumor Activity

In vitro evaluations have demonstrated that quinoxaline derivatives can possess antiproliferative activities against several cancer cell lines including HeLa (cervical cancer), PC3 (prostate cancer), A549 (lung cancer), and HCT116 (colon cancer). The inhibitory effects were measured using assays such as CCK-8, revealing varying degrees of cytotoxicity across different cell types .

The biological activity of acetic acid ((1-(4-chlorophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)- can be attributed to its ability to interact with specific molecular targets within cells. The presence of functional groups allows for:

- Hydrogen Bond Formation: Facilitating interactions with enzymes or receptors.

- Hydrophobic Interactions: Enhancing binding affinity to lipid membranes or protein pockets.

- Covalent Bonding: Potentially modifying target proteins or nucleic acids.

These interactions may modulate the activity of various biological pathways involved in viral replication, bacterial growth, and tumor proliferation.

Study on Antiviral Properties

A study published in the European Journal of Medicinal Chemistry evaluated several quinoxaline derivatives for their antiviral efficacy. The specific compound was found to inhibit HSV replication significantly at low concentrations while demonstrating minimal cytotoxicity towards host cells .

Study on Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, a series of quinoxaline derivatives were synthesized and screened against multiple bacterial strains. The results indicated that certain modifications to the quinoxaline scaffold enhanced antibacterial potency, suggesting a structure-activity relationship that could be exploited for drug development .

Q & A

Synthesis and Optimization

Basic Q1: What are the optimal conditions for synthesizing this compound, and how does solvent choice influence reaction efficiency? Methodological Answer: The compound can be synthesized via reflux in acetic acid (20 mL) with sodium acetate (0.01 mol) as a catalyst, as demonstrated in analogous triazole-thioether syntheses. Acetic acid acts as both solvent and proton donor, facilitating cyclization. Prolonged reflux (2.5–3 hours) ensures complete conversion, while recrystallization from acetic acid or DMF/acetic acid mixtures yields high-purity crystals .

Advanced Q2: How can competing side reactions (e.g., thiol oxidation or triazole ring degradation) be minimized during synthesis? Methodological Answer:

- Use inert atmospheres (N₂/Ar) to prevent oxidation of thiol intermediates.

- Monitor reaction progress via TLC or HPLC to terminate reflux before degradation occurs.

- Optimize stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to thiazolidinone precursors) to suppress byproducts .

Structural Characterization

Basic Q3: What spectroscopic techniques are essential for confirming the structure of this compound? Methodological Answer:

- IR Spectroscopy: Identify characteristic peaks (e.g., C=S stretch at 600–700 cm⁻¹, NH indole/quinoxaline at ~3400 cm⁻¹).

- ¹H-NMR: Assign protons on the indoloquinoxaline (δ 7.2–8.5 ppm), triazole (δ 8.0–8.3 ppm), and chlorophenyl (δ 7.4–7.6 ppm) moieties.

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Q4: How can X-ray crystallography resolve ambiguities in stereoelectronic effects influencing the triazole-thioether linkage? Methodological Answer:

- Grow single crystals via slow evaporation from DMF/acetic acid (1:2).

- Analyze dihedral angles between triazole and indoloquinoxaline rings to assess conjugation.

- Compare experimental bond lengths (C–S, ~1.78 Å) with DFT-optimized structures to validate resonance effects .

Biological Evaluation

Basic Q5: What in vitro assays are suitable for preliminary screening of antimicrobial activity? Methodological Answer:

- MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).

- Time-Kill Studies: Assess bactericidal effects at 2× MIC over 24 hours.

- Cytotoxicity: Compare selectivity ratios (e.g., IC₅₀ in mammalian cells vs. MIC) .

Advanced Q6: How can structure-activity relationships (SAR) guide functionalization to enhance potency against drug-resistant pathogens? Methodological Answer:

- Introduce electron-withdrawing groups (e.g., NO₂, CF₃) on the 4-chlorophenyl ring to improve membrane penetration.

- Replace acetic acid with prodrug esters (e.g., pivaloyloxymethyl) to enhance bioavailability.

- Perform molecular docking to prioritize modifications targeting bacterial topoisomerase IV .

Computational and Mechanistic Studies

Advanced Q7: What computational strategies elucidate the reaction mechanism of triazole-thioether formation? Methodological Answer:

- Use DFT calculations (e.g., B3LYP/6-31G*) to map energy profiles for cyclocondensation steps.

- Identify transition states for Schiff base formation and thiolate nucleophilic attack.

- Validate with kinetic isotope effects (KIEs) or Hammett plots .

Advanced Q8: How can AI-driven platforms like COMSOL Multiphysics optimize reaction scalability? Methodological Answer:

- Simulate heat/mass transfer in batch reactors to identify hotspots causing degradation.

- Train neural networks on experimental data (e.g., temperature, stirring rate) to predict optimal scale-up parameters.

- Implement feedback loops where AI adjusts flow rates in continuous synthesis .

Data Contradiction and Reproducibility

Advanced Q9: How should researchers address discrepancies in reported biological activity across studies? Methodological Answer:

- Comparative Assays: Re-test compounds under standardized conditions (e.g., same bacterial strain, growth medium).

- Impurity Profiling: Use HPLC-MS to quantify degradation products (e.g., hydrolyzed acetic acid moiety) that may skew results.

- Meta-Analysis: Pool data from multiple studies to identify trends obscured by experimental variability .

Advanced Q10: What protocols ensure reproducibility in synthetic yields and purity? Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.